molecular formula C20H38O2 B1362466 Hexadecyl methacrylate CAS No. 2495-27-4

Hexadecyl methacrylate

Cat. No.: B1362466
CAS No.: 2495-27-4
M. Wt: 310.5 g/mol
InChI Key: ZNAOFAIBVOMLPV-UHFFFAOYSA-N
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Description

Hexadecyl methacrylate is an organic compound with the molecular formula C20H38O2. It is a colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents. This compound is commonly used as a monomer in the production of polymers and copolymers, which find applications in various industries due to their unique properties.

Preparation Methods

Hexadecyl methacrylate is typically synthesized through an esterification reaction between hexadecanol and methacrylic acid in the presence of an acidic catalyst. The reaction produces this compound and water as by-products. The process involves heating the reactants under reflux conditions and then purifying the product through distillation .

Industrial production methods often involve similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Hexadecyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators like azobisisobutyronitrile for polymerization and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of hexadecyl methacrylate primarily involves its polymerization and copolymerization reactions. The vinyl group in this compound undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as hydrophobicity and thermal stability, making them suitable for various applications .

Comparison with Similar Compounds

Hexadecyl methacrylate can be compared with other similar compounds such as:

This compound is unique due to its longer alkyl chain, which imparts higher hydrophobicity and thermal stability compared to its shorter-chain counterparts.

Properties

IUPAC Name

hexadecyl 2-methylprop-2-enoate
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InChI

InChI=1S/C20H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19(2)3/h2,4-18H2,1,3H3
Source PubChem
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InChI Key

ZNAOFAIBVOMLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
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Related CAS

25986-80-5
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5027485
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester
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Molecular Weight

310.5 g/mol
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Physical Description

Liquid, Clear odorless liquid; [MSDSonline]
Record name 2-Propenoic acid, 2-methyl-, hexadecyl ester
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Record name Hexadecyl methacrylate
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Vapor Pressure

1.02X10-4 mm Hg @ 25 °C (Extrapolated)
Record name HEXADECYL METHACRYLATE
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CAS No.

2495-27-4
Record name Hexadecyl methacrylate
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Record name Hexadecyl methacrylate
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Record name Hexadecyl methacrylate
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Record name HEXADECYL METHACRYLATE
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Synthesis routes and methods

Procedure details

MeFBSEMA was made according to the method of U.S. Pat. No. 6,664,354 (Savu), Example 2, Parts A and B, incorporated herein by reference, except using 3420 kg of N-methylperfluorobutanesulfonamidoethanol, 1.6 kg of phenothiazine, 2.7 kg of methoxyhydroquinone, 1400 kg of heptane, 980 kg of methacrylic acid (instead of acrylic acid), 63 kg of methanesulfonic acid (instead of triflic acid), and 7590 kg of water in Part B. Behenyl Methacrylate was obtained from Ciba Specialty Chemicals, Basel, Switzerland, under the trade designation “CIBA AGEFLEX FM22”. Decyl methacrylate and hexadecyl methacrylate were obtained from Monomer-Polymer & Dajac Labs, Feasterville, Pa. Dodecyl methacrylate was obtained from Avocado Organics, Ward Hill, Mass. 2,2,3,3,4,4,4-Heptafluorobutyl 2-methylacrylate (FBMA) was prepared as described in paragraph 47 of EP1311637 (Savu et al.), published Apr. 5, 2006. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methylacrylate (FOMA) was obtained from 3M Company, St. Paul, Minn., under the designation “L-9179”. N-Ethylperfluorooctanesulfonamidoethyl acrylate (EtFOSEA) was obtained from 3M Company under the trade designation “FX-13”.
Name
Quantity
7590 kg
Type
solvent
Reaction Step One
Quantity
1400 kg
Type
solvent
Reaction Step Two
Name
N-methylperfluorobutanesulfonamidoethanol
Quantity
3420 kg
Type
reactant
Reaction Step Three
Quantity
1.6 kg
Type
reactant
Reaction Step Four
Quantity
2.7 kg
Type
reactant
Reaction Step Five
Quantity
980 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
63 kg
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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